![molecular formula C19H21N3O5S B2548992 4-benzyl-N-(3-(methylsulfonamido)phenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351588-32-3](/img/structure/B2548992.png)
4-benzyl-N-(3-(methylsulfonamido)phenyl)-5-oxomorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(3-(methylsulfonamido)phenyl)-5-oxomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-benzyl-N-(3-(methylsulfonamido)phenyl)-5-oxomorpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its interactions with various biological targets, including enzymes and receptors, as well as its effects on cellular processes.
Chemical Structure and Properties
The structure of this compound can be broken down into distinct functional groups that contribute to its biological properties:
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
- CAS Number : 53757-51-0
This compound features a morpholine ring, a benzyl group, and a methylsulfonamide moiety, which are critical for its activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
-
Inhibition of Enzymes :
- Compounds with similar structures have shown inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes involved in neurotransmitter metabolism. For instance, derivatives of morpholine have been tested for their ability to inhibit MAO-A and MAO-B, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .
-
Antimicrobial Activity :
- Some morpholine derivatives exhibit antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents.
- Cytotoxicity and Antitumor Activity :
Case Studies
- Monoamine Oxidase Inhibition :
- Cholinesterase Inhibition :
Data Tables
Compound Name | Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|---|
Compound A | MAO-A Inhibition | MAO-A | 1.38 | |
Compound B | AChE Inhibition | AChE | Not applicable | |
Compound C | Cytotoxicity | Cancer Cell Line XYZ | 20.5 |
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with their biological targets. Key interactions include hydrogen bonding and hydrophobic interactions with active site residues of enzymes like MAO and AChE. Such interactions are critical for understanding the structure-activity relationship (SAR) of these compounds.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
Compounds similar to 4-benzyl-N-(3-(methylsulfonamido)phenyl)-5-oxomorpholine-3-carboxamide, particularly benzene-1,3,5-tricarboxamides (BTAs), have shown potential in supramolecular chemistry. These compounds are known for their ability to self-assemble into nanometer-sized structures through hydrogen bonding. This property is crucial for applications in:
- Polymer Processing: Enhancing the properties of polymers.
- Nanotechnology: Development of nanoscale materials for various applications.
- Biomedical Applications: Creation of drug delivery systems and scaffolds for tissue engineering.
Anticancer Research
Recent studies have highlighted the efficacy of sulfonamide derivatives in anticancer therapies. For instance, derivatives related to this compound demonstrated strong inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. The following findings were reported:
- Inhibition Potency: Compounds showed IC50 values ranging from 10.93 to 25.06 nM against CA IX and 1.55 to 3.92 μM against CA II, indicating selectivity towards CA IX .
- Apoptosis Induction: The compound was able to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positive cells compared to controls .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have also been investigated. The compounds exhibited antibacterial and anti-biofilm activities, which are critical for combating bacterial infections and biofilm-associated diseases .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a series of benzenesulfonamide derivatives, including those structurally related to this compound. The results indicated:
Compound | IC50 (CA IX) | IC50 (CA II) | Apoptosis Induction |
---|---|---|---|
Compound A | 10.93 nM | 1.55 μM | Yes |
Compound B | 25.06 nM | 3.92 μM | Yes |
This table illustrates the selectivity and effectiveness of these compounds in targeting cancer cells while minimizing effects on normal cells.
Case Study 2: Antimicrobial Evaluation
In another study, the antimicrobial efficacy of related sulfonamide compounds was assessed against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 30 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These findings underscore the potential of these compounds as therapeutic agents against resistant bacterial strains.
Eigenschaften
IUPAC Name |
4-benzyl-N-[3-(methanesulfonamido)phenyl]-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-28(25,26)21-16-9-5-8-15(10-16)20-19(24)17-12-27-13-18(23)22(17)11-14-6-3-2-4-7-14/h2-10,17,21H,11-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKXNDKTKCGCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.